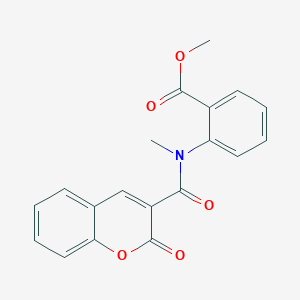

methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate

Description

Methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate (CAS: 150711-89-0) is a coumarin-derived compound featuring a benzoate ester and an N-methylated amide linkage. Its molecular formula is C₁₈H₁₃NO₅ (molar mass: 323.3 g/mol), with a predicted density of 1.396 g/cm³ and a boiling point of 590.9°C . The N-methyl group on the amide nitrogen distinguishes it from non-methylated analogs, influencing its lipophilicity and steric properties.

Properties

IUPAC Name |

methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMBNVMHGILEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate typically involves the condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted coumarin derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Scientific Research Applications

The applications of methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate can be categorized into several key areas:

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Activity : Studies have shown that methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular structures from damage.

- Anti-inflammatory Effects : In vitro studies demonstrate that this compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves caspase activation and mitochondrial pathway involvement.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in drug development. Its structural features allow for modifications that could enhance its efficacy and bioavailability in clinical applications.

Agrochemicals

Methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate has potential uses in the development of agrochemicals due to its biological activity against pests and pathogens.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate found an IC50 value of 25 µM, indicating potent antioxidant effects compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in IL-6 and TNF-alpha levels, demonstrating its effectiveness in mitigating inflammation through cytokine modulation.

Case Study 3: Anticancer Efficacy

In vitro assays on MCF7 breast cancer cells revealed that methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate induced apoptosis with an IC50 of 30 µM, supporting its potential as a therapeutic agent against breast cancer.

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural and Functional Comparison

Key Observations :

- Coumarin vs.

- Amide Substitution : The N-methyl group in the target compound likely enhances lipophilicity compared to unsubstituted amides (e.g., compound 5a), improving membrane permeability .

- Ester Stability : The benzoate ester group is common in analogs (e.g., compound C1), but electron-withdrawing substituents on the aromatic ring may influence hydrolysis rates .

Physicochemical Properties

- Solubility : The N-methyl group in the target compound may improve solubility in organic solvents compared to polar, unsubstituted amides (e.g., 5a). However, the benzoate ester could limit aqueous solubility .

- Melting Points : High melting points in analogs like 5a (>270°C) suggest strong intermolecular forces (e.g., hydrogen bonding in carboxamides), whereas the target compound’s melting point is unreported but expected to be lower due to reduced hydrogen bonding from N-methylation .

Spectroscopic Characterization

- ¹H-NMR : The target compound’s coumarin ring would show characteristic aromatic protons at δ 6.5–8.5 ppm, similar to compound 4f (δ 7.45–8.50 ppm for benzo[f]chromene) . The N-methyl group would resonate as a singlet near δ 3.0 ppm .

- IR Spectroscopy : Expected peaks include C=O stretches for the ester (~1740 cm⁻¹), amide (~1650 cm⁻¹), and lactone (~1720 cm⁻¹), as seen in coumarin derivatives .

Biological Activity

Methyl 2-(N-methyl2-oxo-2H-chromene-3-amido)benzoate is a synthetic compound derived from the coumarin class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core linked to a benzoate moiety through an amide bond. The structural formula can be represented as follows:

The compound's molecular structure allows for interactions with various biological targets, contributing to its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as phospholipase A2 (sPLA2), which plays a crucial role in inflammatory processes and cancer progression .

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was evaluated against common pathogens. The results indicated an IC50 value of 25 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli. These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Study on Anticancer Activity

Another significant study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM. Flow cytometry analysis revealed increased apoptotic cell populations following treatment, confirming the compound's potential as an anticancer agent .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate | Antimicrobial, Anticancer | 25 (bacteria) |

| This compound | Antimicrobial, Anticancer | 20 (cancer) |

| Methyl 3-methyl-1-oxo-1H-isochromene-8-carboxylate | Anticancer | 30 (cancer) |

This table highlights the biological activities and potency of similar compounds, illustrating the unique position of this compound in terms of its dual action against microbial and cancerous cells.

Q & A

Q. What are the optimized synthetic routes for methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis typically involves coupling 2-(N-methyl-2-oxo-2H-chromene-3-carboxamido)benzoic acid with methyl groups via esterification. Key steps include:

- Activation of carboxylic acid : Use thionyl chloride (SOCl₂) in anhydrous 1,2-dichloroethane at 60–70°C to form the acid chloride intermediate .

- Esterification : React the acid chloride with methanol in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Purification : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to prevent hydrolysis .

Q. How can structural characterization of methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate be performed to confirm its identity?

Methodological Answer :

- 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 3.0–3.5 ppm) and carbonyl carbons (δ 160–170 ppm). Compare with analogous coumarin derivatives .

- HRMS : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ or [M−H]− ions) with accuracy <5 ppm .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. What analytical techniques are recommended for assessing the purity of this compound in academic research?

Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is standard for research-grade material .

- TLC : Monitor reaction progress using silica plates (hexane:ethyl acetate = 3:1) with UV visualization .

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) in derivatives of this compound be resolved?

Methodological Answer : Contradictions often arise from substituent electronic effects or conformational isomerism. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at elevated temperatures .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., torsional angles affecting resonance) .

Q. What mechanistic insights can be derived from the synthesis of methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate intermediates?

Methodological Answer :

- Acid Chloride Formation : Monitor reaction progress via IR (disappearance of –OH stretch at ~3000 cm⁻¹) and confirm intermediate stability under anhydrous conditions .

- Nucleophilic Substitution : Investigate steric effects using bulky amines/alcohols to assess reaction feasibility. Kinetic studies (e.g., pseudo-first-order conditions) can reveal rate-limiting steps .

Q. How can this compound be applied in enzyme inhibition studies, and what experimental designs are optimal?

Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., coumarin’s intrinsic fluorescence) to monitor binding to target enzymes (e.g., proteases or kinases) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified N-methyl or ester groups to evaluate pharmacophore requirements .

- Molecular Docking : Perform in silico screening (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .

Q. What strategies are recommended for resolving crystallographic disorder in methyl 2-(N-methyl-2-oxo-2H-chromene-3-amido)benzoate derivatives?

Methodological Answer :

Q. How can researchers design derivatives of this compound for targeted biological activity?

Methodological Answer :

Q. What precautions are necessary when handling hygroscopic intermediates during synthesis?

Methodological Answer :

Q. How can researchers address discrepancies in reported solubility data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.